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Compound of Interest

Compound Name: 5-Bromo-6-chloropyrazin-2-amine

Cat. No.: B063647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-6-chloropyrazin-2-amine, with CAS number 173253-42-4, is a halogenated

heterocyclic amine. It serves as a crucial building block in medicinal chemistry and drug

discovery. Its unique substitution pattern on the pyrazine ring, featuring both a bromine and a

chlorine atom, allows for selective functionalization through various cross-coupling reactions.

This makes it a valuable intermediate in the synthesis of complex molecules with potential

therapeutic applications, notably as inhibitors of key signaling pathways in cancer. This guide

provides a comprehensive overview of its chemical properties, structure, synthesis, and its

application in the development of kinase inhibitors.

Chemical Structure and Properties
The structural and chemical properties of 5-Bromo-6-chloropyrazin-2-amine are summarized

below.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

CAS Number 173253-42-4

IUPAC Name 5-bromo-6-chloropyrazin-2-amine

Molecular Formula C₄H₃BrClN₃

Molecular Weight 208.44 g/mol

Canonical SMILES C1=C(N=C(C(=N1)Br)Cl)N

InChI Key CRVPQFAORCSDMH-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property Value Source

Appearance Light yellow to yellow solid [1]

Purity (HPLC) ≥99.79% [1]

Boiling Point 311.8 °C at 760 mmHg [2]

Density 1.96 g/cm³ [2]

Water Content (KF) 0.13% [1]

Residue on Ignition 0.06% [1]

Storage
4°C, protect from light. In

solvent: -80°C for 6 months
[1]

Synthesis
While a specific, detailed protocol for the synthesis of 5-Bromo-6-chloropyrazin-2-amine is

not readily available in peer-reviewed literature, a highly plausible synthetic route is the direct

electrophilic bromination of 2-amino-6-chloropyrazine. The amino group is an activating group,

directing the electrophilic substitution to the positions ortho and para to it. In this case, the C5

position is electronically activated and sterically accessible for bromination.
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Proposed Synthetic Workflow
The synthesis is expected to proceed via the reaction of 2-amino-6-chloropyrazine with a

suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, in an

appropriate solvent.

Starting Material

Reagents & Conditions

Product

2-amino-6-chloropyrazine

Brominating Agent (e.g., NBS)
Solvent (e.g., Acetonitrile)

Reaction

5-Bromo-6-chloropyrazin-2-amine

Electrophilic Aromatic Substitution

Click to download full resolution via product page

Proposed synthesis of 5-Bromo-6-chloropyrazin-2-amine.

Experimental Protocol (Illustrative)
The following protocol is based on general procedures for the bromination of aminopyrazines

and should be optimized for specific laboratory conditions.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyrazine (1.0 eq) in a

suitable anhydrous solvent such as acetonitrile or dichloromethane.
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Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-

Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the

temperature remains low.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to yield pure 5-Bromo-6-chloropyrazin-2-amine.

Application in Drug Discovery: Synthesis of Akt
Inhibitors
5-Bromo-6-chloropyrazin-2-amine is a key intermediate in the synthesis of various kinase

inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The bromine atom at the

C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura coupling, to introduce aryl or heteroaryl moieties.

Representative Synthetic Application: Suzuki-Miyaura
Coupling
This workflow illustrates the use of 5-Bromo-6-chloropyrazin-2-amine in a Suzuki-Miyaura

coupling reaction to form a key intermediate for an Akt inhibitor.
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Reactants

Reaction Conditions

Product

5-Bromo-6-chloropyrazin-2-amine

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Dioxane/H₂O)

Arylboronic Acid

5-Aryl-6-chloropyrazin-2-amine

Suzuki-Miyaura Coupling

Click to download full resolution via product page

Suzuki-Miyaura coupling using the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling
(General)

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-6-chloropyrazin-2-amine
(1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base (e.g., potassium

carbonate, 2.0-3.0 eq).

Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent

system, typically a mixture of an organic solvent like 1,4-dioxane and water.

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as

monitored by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

water and extract with an organic solvent. The combined organic layers are washed, dried,

and concentrated. The resulting crude product is then purified by column chromatography to

yield the desired 5-aryl-6-chloropyrazin-2-amine derivative.

Biological Context: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of

cellular processes, including cell growth, proliferation, survival, and metabolism.[2]

Dysregulation of this pathway is a common feature in many human cancers, making it a prime

target for therapeutic intervention.[2] Akt inhibitors, often synthesized using intermediates like

5-Bromo-6-chloropyrazin-2-amine, are designed to block the activity of the Akt kinase,

thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.
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The PI3K/Akt signaling pathway and the role of Akt inhibitors.
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Conclusion
5-Bromo-6-chloropyrazin-2-amine is a versatile and valuable building block for the synthesis

of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery,

where it serves as a key intermediate for the development of potent and selective kinase

inhibitors targeting critical cancer-related pathways like the PI3K/Akt cascade. The synthetic

accessibility and the potential for diverse chemical modifications make this compound a subject

of continued interest for medicinal chemists and researchers in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

